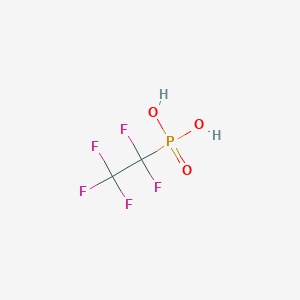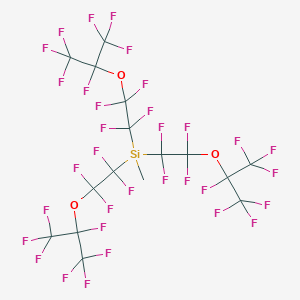
Tris(perfluoro(2-isopropoxyethyl))-methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(perfluoro(2-isopropoxyethyl))-methylsilane, commonly known as TMS, is a fluorinated silane compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMS is a colorless, odorless liquid that is soluble in organic solvents and water. It has a high thermal stability and is resistant to oxidation and degradation, making it an ideal candidate for various research applications.
Mecanismo De Acción
TMS works by forming a self-assembled monolayer on the surface of the material it is applied to. This monolayer consists of a layer of TMS molecules that are oriented in a specific way to provide the desired properties to the surface. The orientation of the TMS molecules is determined by the chemical structure of the material surface and the interaction between the TMS molecules and the surface.
Efectos Bioquímicos Y Fisiológicos
TMS is not intended for use in drug development, and therefore, its biochemical and physiological effects have not been extensively studied. However, studies have shown that TMS is non-toxic and has low volatility, making it safe for use in various research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TMS in lab experiments include its high thermal stability, resistance to oxidation and degradation, and ability to form self-assembled monolayers on various surfaces. However, TMS has some limitations, including its high cost and difficulty in handling due to its high reactivity.
Direcciones Futuras
Future research on TMS could focus on the development of new synthesis methods to improve its cost-effectiveness and scalability. Additionally, further studies could investigate the potential applications of TMS in areas such as drug delivery, sensors, and electronic devices. Finally, research could focus on the development of new TMS derivatives with improved properties and functionality.
Métodos De Síntesis
TMS can be synthesized through a variety of methods, including the reaction of hexafluoropropylene oxide with isopropanol in the presence of a catalyst, or the reaction of hexafluoropropylene oxide with trimethylsilanol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography to obtain TMS in its pure form.
Aplicaciones Científicas De Investigación
TMS has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and surface chemistry. TMS has been used as a surface modifier for various materials, including glass, metal, and polymer surfaces. It has also been used as a building block for the synthesis of various organic compounds, including perfluoroalkylsilanes and perfluoroalkylsiloxanes.
Propiedades
Número CAS |
104745-21-3 |
|---|---|
Nombre del producto |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
Fórmula molecular |
C16H3F33O3Si |
Peso molecular |
898.22 g/mol |
Nombre IUPAC |
methyl-tris[1,1,2,2-tetrafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)ethyl]silane |
InChI |
InChI=1S/C16H3F33O3Si/c1-53(14(44,45)11(38,39)50-2(17,5(20,21)22)6(23,24)25,15(46,47)12(40,41)51-3(18,7(26,27)28)8(29,30)31)16(48,49)13(42,43)52-4(19,9(32,33)34)10(35,36)37/h1H3 |
Clave InChI |
IGFNMBAJXGWNBQ-UHFFFAOYSA-N |
SMILES |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
SMILES canónico |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Sinónimos |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
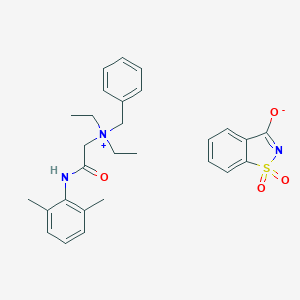
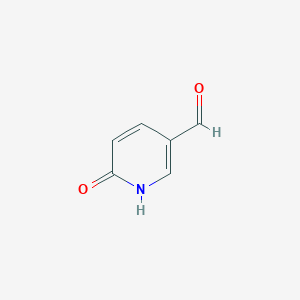
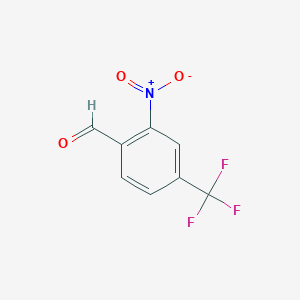
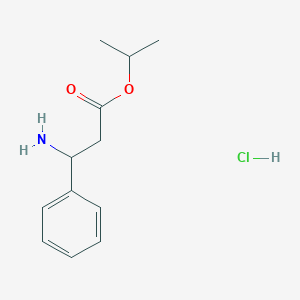
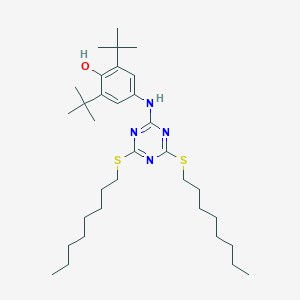
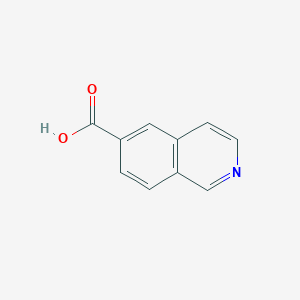
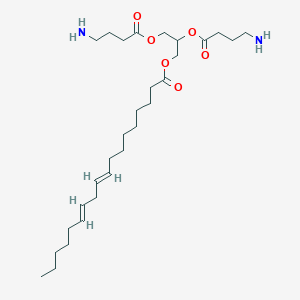
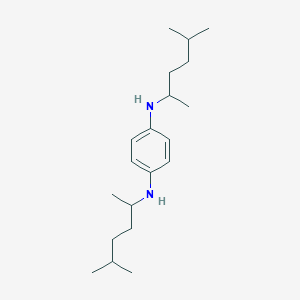
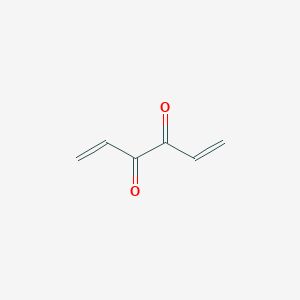
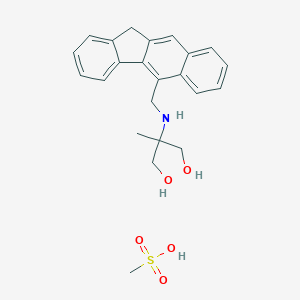
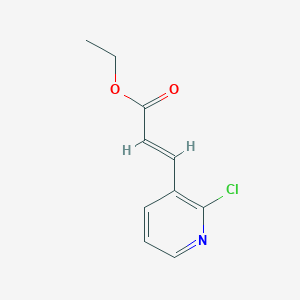
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
